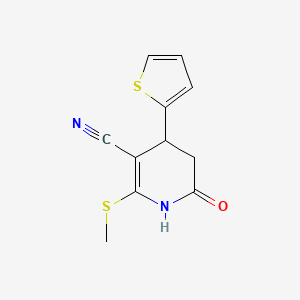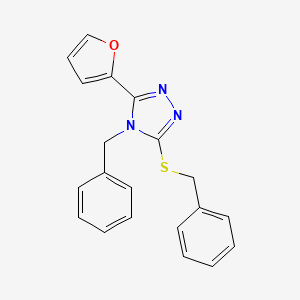
ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as EPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. EPPP belongs to the class of compounds known as prolyl endopeptidase inhibitors, which have been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is thought to be related to its inhibition of prolyl endopeptidase. This enzyme is involved in the degradation of neuropeptides, which are important signaling molecules in the brain. By inhibiting this enzyme, ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate may increase the levels of neuropeptides in the brain, leading to improved cognitive function and reduced symptoms of anxiety and depression.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and mood, ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have a variety of other biochemical and physiological effects. For example, ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to reduce inflammation in animal models, suggesting that it may have potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate in scientific research is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the role of prolyl endopeptidase in various physiological processes. However, one limitation of using ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is that it can be difficult to obtain in high purity, which may affect the reproducibility of experiments.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of interest is in the development of more efficient and cost-effective synthesis methods for ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. Another area of interest is in the study of the long-term effects of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate on cognitive function and mood, as well as its potential applications in the treatment of neurological disorders and addiction. Overall, ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate involves the reaction of L-proline with 3-phenylpropylamine to form the intermediate 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form the final product, ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate. The synthesis of ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been well-established in the literature, and various modifications to the synthesis method have been proposed to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to have potential applications in a variety of scientific research areas. One area of interest is in the treatment of neurological disorders, as ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to inhibit the activity of prolyl endopeptidase, an enzyme that is involved in the degradation of neuropeptides. This inhibition has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.
Another area of interest is in the study of addiction and drug abuse, as ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamines. This has led to the suggestion that ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate may be a potential treatment for drug addiction.
Eigenschaften
IUPAC Name |
ethyl 1-[(2S)-5-oxopyrrolidine-2-carbonyl]-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-2-28-21(27)22(12-6-9-17-7-4-3-5-8-17)13-15-24(16-14-22)20(26)18-10-11-19(25)23-18/h3-5,7-8,18H,2,6,9-16H2,1H3,(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTDMVCXEDESPG-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCC(=O)N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)[C@@H]2CCC(=O)N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(5-oxo-L-prolyl)-4-(3-phenylpropyl)-4-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4896037.png)
![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4896040.png)


![2-(4-bromo-2-chlorophenoxy)-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4896050.png)
![4-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B4896059.png)
![1-methyl-3-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4896067.png)
![4-(4-chlorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4896092.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B4896105.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-6-amine](/img/structure/B4896114.png)

![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)